Austdiol

Content Navigation

Crude Aspergillus extracts contain confounding mycotoxins (austocystins, sterigmatocystin, asperlin), preventing reliable Austdiol-specific data. High-purity Austdiol eliminates this variability. • Selective Pol β inhibitor - enables BER pathway studies without off-target Pol α inhibition. • Potent phytotoxin - root growth inhibition superior to Asperlin; positive control for herbicide screening. • Reference-grade purity - validated for LC-MS/MS detection of Austdiol in food/feed.

CAS Number

Product Name

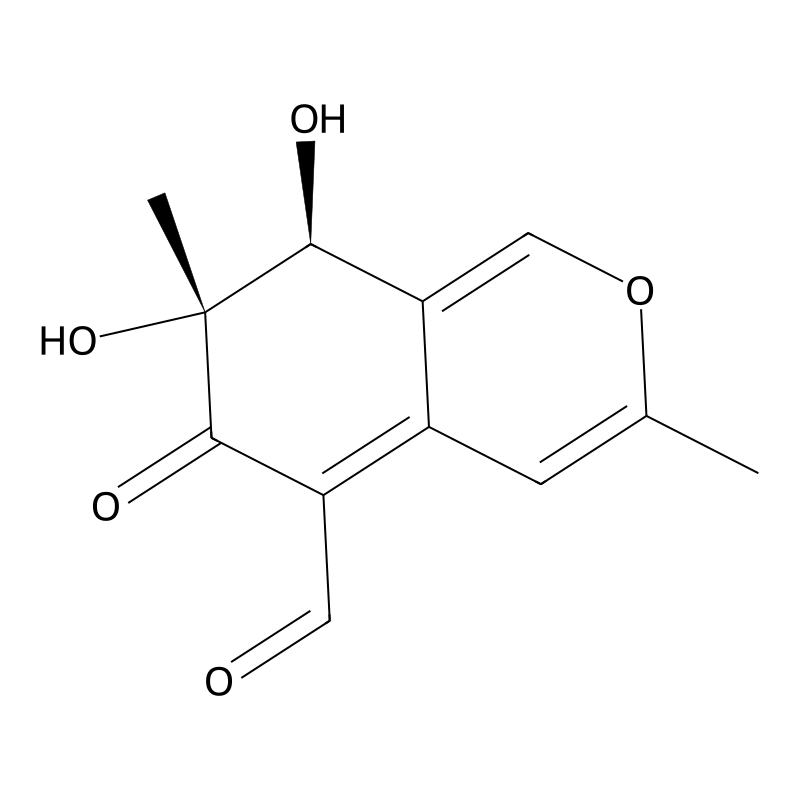

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Austdiol is a fungal secondary metabolite, classified as a heptaketide mycotoxin, produced by species such as *Aspergillus ustus*. [1] It is characterized structurally as a trans-vicinal diol with a fused pyran and cyclohexenone ring system. [2] Functionally, Austdiol is recognized for its phytotoxic properties, capable of inhibiting plant seed germination and growth, making it a relevant tool for agricultural and herbicidal research. [3] Its procurement in purified form is essential for researchers investigating specific biological activities, such as enzyme inhibition, where the presence of co-occurring fungal metabolites would produce confounding results.

Research Fit

References

- [1] Frisvad, J. C., Hubka, V., Ezekiel, C. N., Hong, S. B., Nováková, A., Chen, A. J., ... & Samson, R. A. (2019). Taxonomy of Aspergillus section Versicolores and related species. Studies in mycology, 93, 1-63.

- [2] Capon, R. J., Stewart, M., & Blaney, B. J. (2003). The fungal metabolite austdiol. Acta Crystallographica Section C: Crystal Structure Communications, 59(4), o199-o201.

- [3] Stinson, M. A., Stobbs, L. W., & Van Sumere, C. F. (1984). The phytotoxic effects of metabolites of Aspergillus ustus. Canadian Journal of Plant Pathology, 6(3), 263-263.

Using crude or partially purified extracts from *Aspergillus* cultures is unsuitable for quantitative research due to the presence of a complex mixture of other bioactive mycotoxins, such as austocystins, sterigmatocystin, and asperlin. [1] These contaminants can exhibit their own phytotoxic, cytotoxic, or enzymatic activities, making it impossible to attribute an observed effect specifically to Austdiol. [2] This leads to poor experimental reproducibility and invalid conclusions regarding potency (e.g., IC50 values) and mechanism of action. Procuring high-purity Austdiol is the only way to ensure that experimental outcomes are directly and quantitatively linked to the specific molecular structure of the target compound.

Substitution Risk

References

- [1] Steyn, P. S., & Vleggaar, R. (1985). Biosynthesis of the austalides, mycotoxins from Aspergillus ustus. Journal of the Chemical Society, Perkin Transactions 1, 204-204.

- [2] Kamara, M. M., Asker, M. S., & El-Gendy, M. A. (2020). Bioactive secondary metabolites from the endozoic fungus Aspergillus ustus K-5 isolated from the Red Sea jellyfish Cotylorhiza tuberculata. Natural Product Research, 34(19), 2793-2802.

DNA Polymerase β Inhibition

Austdiol demonstrates specific inhibitory activity against mammalian DNA polymerase β, a key enzyme in the base excision repair pathway. In a direct comparison, Austdiol inhibited rat DNA polymerase β with an IC50 of 17 µg/mL. [1] In the same study, it showed significantly weaker or no activity against other polymerases, including DNA polymerase α (IC50 > 250 µg/mL) and *E. coli* DNA polymerase I (no inhibition at 250 µg/mL), establishing its selectivity. [1]

| Evidence Dimension | DNA Polymerase Inhibition (IC50) |

| Target Compound Data | 17 µg/mL (against DNA Pol β) |

| Comparator Or Baseline | DNA Pol α: > 250 µg/mL; E. coli DNA Pol I: No inhibition at 250 µg/mL |

| Quantified Difference | >14.7-fold higher selectivity for DNA Pol β over DNA Pol α |

| Conditions | In vitro enzyme activity assay with activated calf thymus DNA as template. |

For researchers studying DNA repair mechanisms, this selectivity justifies procuring Austdiol as a specific tool to probe the function of DNA polymerase β without concurrently inhibiting other key polymerases.

Phytotoxic Root Growth Inhibition

In a comparative phytotoxicity assay, purified Austdiol demonstrated potent inhibition of lettuce seedling root growth. At a concentration of 100 ppm, Austdiol caused 100% inhibition of root growth. [1] This activity is notably stronger than that of Asperlin, another mycotoxin often produced by *Aspergillus* species, which required a higher concentration of 250 ppm to achieve the same 100% inhibition. [1] This highlights the distinct and more potent phytotoxic profile of Austdiol.

| Evidence Dimension | Concentration for 100% Root Growth Inhibition |

| Target Compound Data | 100 ppm |

| Comparator Or Baseline | Asperlin: 250 ppm |

| Quantified Difference | 2.5-fold more potent than Asperlin |

| Conditions | Lettuce seedling (Lactuca sativa L. cv. Great Lakes) root growth bioassay. |

This direct, quantitative comparison demonstrates that Austdiol is a more potent phytotoxin than a common structural analog, making it a more suitable candidate for herbicidal research or mode-of-action studies where high potency is required.

DNA Base Excision Repair Probing

Based on its selective inhibition of DNA polymerase β over other polymerases, Austdiol serves as a targeted chemical tool for cell biology and oncology researchers to investigate the base excision repair (BER) pathway. Its use allows for the functional study of BER inhibition without the confounding effects of inhibiting replicative polymerases like Pol α. [1]

Herbicide Lead Compound Evaluation

The potent, quantitatively defined phytotoxicity of Austdiol, particularly its superior activity in inhibiting root growth compared to analogs like Asperlin, makes it a valuable positive control and benchmark compound in screening programs for novel herbicides. [2]

Analytical Standard for Mycotoxin Testing

Given its production by common fungi like *Aspergillus*, purified Austdiol is a critical requirement as a certified reference material for developing and validating analytical methods (e.g., LC-MS/MS) to detect and quantify its presence in agricultural commodities, food, and feed.

Application Fit Matrix

References

- [1] Misra, R., Pandey, R. C., & Silverton, J. V. (1986). Austdiol, a new DNA-polymerase-beta inhibitor. I. Isolation, characterization and cytotoxicity. The Journal of antibiotics, 39(2), 169-174.

- [2] Cole, R. J., Kirksey, J. W., Cutler, H. G., & Davis, E. E. (1974). Toxic effects of o-methylsterigmatocystin and asperlin on poultry and their similarity to aflatoxicosis. Journal of Agricultural and Food Chemistry, 22(3), 517-520.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Explore Compound Types